molecular formula C15H17NO2 B606476 Carboetomidate CAS No. 1257067-10-9

Carboetomidate

Cat. No.: B606476
CAS No.: 1257067-10-9
M. Wt: 243.3
InChI Key: YRYOWTHHYBWOJL-GFCCVEGCSA-N
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Description

Carboetomidate is a pyrrole analog of etomidate, a sedative hypnotic agent. It was specifically designed to retain the beneficial properties of etomidate while minimizing its suppression of adrenocortical function. This compound acts on gamma-aminobutyric acid type A receptors, providing potent hypnotic effects with minimal cardiovascular depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboetomidate is synthesized by modifying the structure of etomidate. The basic nitrogen in the imidazole ring of etomidate is replaced with a carbon-hydrogen moiety to form the pyrrole ring in this compound . The synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The starting material, ethyl 1-phenylethyl-1H-pyrrole-2-carboxylate, is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Esterification: The pyrrole compound undergoes esterification to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Carboetomidate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of this compound .

Scientific Research Applications

Carboetomidate has several scientific research applications:

Mechanism of Action

Carboetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A receptors. This binding increases the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnosis. Unlike etomidate, this compound does not bind with high affinity to 11beta-hydroxylase, thereby minimizing the suppression of adrenocortical steroid synthesis .

Comparison with Similar Compounds

Uniqueness of Carboetomidate: this compound is unique in its ability to provide potent hypnotic effects without significantly suppressing adrenocortical function. This makes it a promising candidate for use in critically ill patients where maintaining adrenocortical function is crucial .

Properties

IUPAC Name

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOWTHHYBWOJL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673042
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257067-10-9
Record name Carboetomidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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